3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid
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Overview
Description
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid is an organic compound that belongs to the class of carboxylic acids This compound features a unique structure with a tetrahydropyran ring substituted with two methyl groups and a phenyl group attached to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as 2,2-dimethyl-1,5-hexanediol.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Formation of the Propionic Acid Moiety: The propionic acid moiety can be introduced through a Grignard reaction followed by oxidation. For example, the reaction of a Grignard reagent with ethyl chloroacetate followed by hydrolysis and oxidation yields the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, high-yield reactions, and cost-effective raw materials. Continuous flow reactors and automated processes may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄).
Esterification: Esterification reactions often use reagents like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Esterification: Formation of esters.
Scientific Research Applications
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical reactions and binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropionic Acid: Lacks the tetrahydropyran ring and methyl groups.
2,2-Dimethyltetrahydropyran-4-yl Acetic Acid: Similar structure but with an acetic acid moiety instead of propionic acid.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid is unique due to the presence of both the tetrahydropyran ring and the phenyl group attached to a propionic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2)11-13(8-9-19-16)14(10-15(17)18)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEUBLWZXDCPQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349467 |
Source
|
Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331430-39-8 |
Source
|
Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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